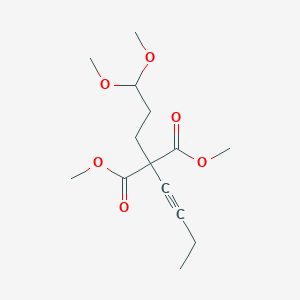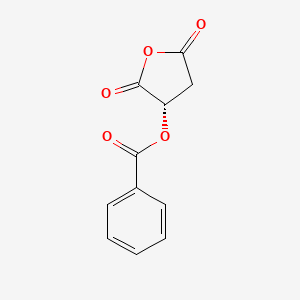
4,6-Bis(trifluoromethyl)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(trifluoromethyl)naphthalen-2-ol is a chemical compound with the molecular formula C12H6F6O It is characterized by the presence of two trifluoromethyl groups attached to the naphthalene ring at the 4 and 6 positions, and a hydroxyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(trifluoromethyl)naphthalen-2-ol typically involves the introduction of trifluoromethyl groups to a naphthalene derivative. One common method is the trifluoromethylation of 2-naphthol using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recycling of reagents and solvents is often employed to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(trifluoromethyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thio-substituted derivatives.
Aplicaciones Científicas De Investigación
4,6-Bis(trifluoromethyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(trifluoromethyl)naphthalen-2-ol involves its interaction with molecular targets through its trifluoromethyl and hydroxyl groups. These functional groups can form hydrogen bonds and participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trifluoromethylphenol: Similar structure but with a phenol ring instead of naphthalene.
4,6-Dimethyl-2-naphthol: Similar structure but with methyl groups instead of trifluoromethyl groups.
Uniqueness
4,6-Bis(trifluoromethyl)naphthalen-2-ol is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its stability and reactivity, making it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
142177-44-4 |
|---|---|
Fórmula molecular |
C12H6F6O |
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
4,6-bis(trifluoromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C12H6F6O/c13-11(14,15)7-2-1-6-3-8(19)5-10(9(6)4-7)12(16,17)18/h1-5,19H |
Clave InChI |
YGHGKTOIPDITJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C(C=C(C=C21)O)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)


![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
![Naphth[2,1-b]oxepin, 1,4-dihydro-](/img/structure/B15161281.png)
![Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)-](/img/structure/B15161296.png)

![7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B15161308.png)



![3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline](/img/structure/B15161337.png)
